molecular formula C18H24FeO18 B1447146 L-Ascorbic acid iron(II) CAS No. 24808-52-4

L-Ascorbic acid iron(II)

Cat. No. B1447146
CAS RN: 24808-52-4
M. Wt: 584.2 g/mol
InChI Key: LPGAJOOOFBMPGJ-JHVPUWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ascorbic acid iron(II), also known as Ferrous ascorbate, is a six-carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, necessary to maintain connective tissue and bone . Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways . It is used as an effective oral iron supplement to treat iron deficiency anemia in children .


Synthesis Analysis

For the synthesis of iron (II) ascorbatolizinate, lysine monohydrochloride, ascorbic acid, iron sulfate, and barium hydroxide were used .


Molecular Structure Analysis

The molecular formula of L-Ascorbic acid iron(II) is C18H24FeO18 . The InChIKey is LPGAJOOOFBMPGJ-JHVPUWFLSA-N . The Canonical SMILES is C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] .


Chemical Reactions Analysis

Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of dehydroascorbic acid . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction, which leads to a significant increase in the yield of toxic hydroxyl radicals .

Scientific Research Applications

Interaction with Iron Metabolism

L-Ascorbic acid, or vitamin C, has significant interactions with iron in biological systems. It exhibits pro-oxidant activity by reducing Fe3+ to Fe2+, which accelerates the Fe3+ ↔ Fe2+ redox cycle in the Fenton reaction. This leads to an increase in the production of toxic hydroxyl radicals. Ascorbic acid can also form mixed chelate complexes with iron, influencing iron metabolism and toxicity (Timoshnikov et al., 2020).

Ascorbic Acid Decomposition and Conversion

Dehydroascorbic acid, an oxidation product of ascorbic acid, spontaneously decomposes at neutral and higher pH levels to form L-erythroascorbic acid, as well as ascorbic acid itself. This process is influenced by the presence of metals like Fe(II) and Cu(I) (Jung & Wells, 1998).

Ascorbic Acid in Colorimetric Determinations

A method for determining L-ascorbic acid is based on its reduction of iron (III), where the iron(II) formed is complexed for measurement. This technique is applied in various analyses, including pharmaceuticals and biological samples (Arya & Mahajan, 1997).

Ascorbate Oxidation in the Presence of Iron

Ascorbic acid, being redox-active, reacts with transition metals like iron and copper, as well as with oxidants. The interaction of ascorbic acid with micromolar concentrations of iron(III) and copper(II) are important in the context of its antioxidant properties (Shen et al., 2021).

Application in Environmental Stress Sensitivity Studies

L-ascorbic acid's role in scavenging free radicals is implicated in environmental stress adaptation in plants. An Arabidopsis mutant sensitive to environmental stress, including ozone, was found to accumulate only 30% of the normal ascorbate concentration, highlighting the importance of ascorbic acid in stress resistance (Conklin et al., 1996).

Influence on Membrane Cleaning Processes

The ascorbic acid-mediated cleaning of iron-fouled membranes in submerged membrane bioreactors is significant, especially in the presence of iron salts. This process involves the reductive dissolution of iron oxides on membrane surfaces, impacting the effectiveness of membrane cleaning in water treatment systems (Zhang et al., 2015).

Safety And Hazards

When handling L-Ascorbic acid iron(II), it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

There are ongoing studies to understand the mechanism of action, pharmacological, therapeutic, and toxic effects of the interaction of ascorbic acid, iron, and L1 . This will help in understanding the role of ascorbic acid in iron metabolism and toxicity .

properties

IUPAC Name

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H8O6.Fe/c3*7-1-2(8)5-3(9)4(10)6(11)12-5;/h3*2,5,7-10H,1H2;/t3*2-,5+;/m111./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGAJOOOFBMPGJ-JHVPUWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FeO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ascorbic acid iron(II)

CAS RN

24808-52-4
Record name Iron(2+) di-L-ascorbate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ascorbic acid iron(II)
Reactant of Route 2
L-Ascorbic acid iron(II)
Reactant of Route 3
L-Ascorbic acid iron(II)
Reactant of Route 4
L-Ascorbic acid iron(II)
Reactant of Route 5
L-Ascorbic acid iron(II)
Reactant of Route 6
L-Ascorbic acid iron(II)

Citations

For This Compound
21
Citations
AV Pereira, O Fatibello-Filho - Talanta, 1998 - Elsevier
A flow injection system with spectrophotometric detection is proposed for determining l-ascorbic acid in pharmaceutical formulations. In this system a column containing Fe(OH) 3 …
Number of citations: 44 www.sciencedirect.com
M Salkić, H Keran, M Jašić - Agriculturae Conspectus Scientificus, 2009 - hrcak.srce.hr
A new, selective and accurate direct ultraviolet spectrophotometric method was developed for the determination of L-ascorbic acid in pharmaceuticals. The oxidation of L-ascorbic acid …
Number of citations: 30 hrcak.srce.hr
C Nerín, L Tovar, J Salafranca - Journal of food Engineering, 2008 - Elsevier
In this research a new antioxidant active food packaging has been developed and evaluated. It consists of an innovative system in which several natural antioxidants from rosemary (…
Number of citations: 131 www.sciencedirect.com
M Salkić, M Jašić, H Keran, H Pašalić - … . Zbornik radova, 35 …, 2008 - cabdirect.org
A rapid and accurate method was developed for the direct spectrophotometric determination of L-ascorbic acid. Ethylenediaminetetraacetic acid (6.45× 10-4 mol/dm 3) in acetate buffer …
Number of citations: 1 www.cabdirect.org
T Noda - Kagaku Kogaku Ronbunshu, 1998 - cheric.org
It is suggested that methyl mercaptan is decomposed to methyl sulfide and hydrogen by reaction with the alpha-iron hydroxide, and then the methyl sulfide combines with sulfur crystal …
Number of citations: 5 www.cheric.org
P Uehlinger, JP Ballini, H van den Bergh… - Photochemistry and …, 2006 - Wiley Online Library
Photodynamic therapy (PDT) with 5‐aminolevulinic acid (ALA) or its derivatives as precursors of protoporphyrin IX (PPIX) is routinely used in dermatology for the treatment of various …
Number of citations: 27 onlinelibrary.wiley.com
DR Jaiswar, PD Amin - Int. J. Pharm. Pharm. Sci, 2012 - scholar.archive.org
The study involved characterization of solid state form of ferrous ascorbate, a haematinic drug used in iron deficiency. Synthesis of ferrous ascorbate involved use of ferrous sulphate as …
Number of citations: 5 scholar.archive.org
P Patil, P Geevarghese, P Khaire, T Joshi… - The Indian Journal of …, 2019 - Springer
Objective To compare the therapeutic efficacy of Ferrous ascorbate (FA) and Iron polymaltose complex (IPC) in Iron deficiency anemia (IDA) in children. Methods A randomized …
Number of citations: 22 link.springer.com
SB Aylett, V Neergheen, IP Hargreaves, S Eaton… - Neurochemistry …, 2013 - Elsevier
Deficiency of 5-methyltetrahydrofolate (5-MTHF) in cerebrospinal fluid (CSF) is associated with a number of neurometabolic conditions including mitochondrial electron transport chain …
Number of citations: 19 www.sciencedirect.com
M Xu, Y Li, D Meng, D Zhang, B Wang, J Xie, J Wang - Biomolecules, 2022 - mdpi.com
Disrupted iron homeostasis in the substantia nigra pars compacta (SNpc) is an important pathological mechanism in Parkinson’s disease (PD). It is unclear what role microglia play in …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.